![molecular formula C6H7F6N B13154570 3,3-Bis(trifluoromethyl)pyrrolidine](/img/structure/B13154570.png)
3,3-Bis(trifluoromethyl)pyrrolidine
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Overview
Description
3,3-Bis(trifluoromethyl)pyrrolidine is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trifluoromethyl)pyrrolidine typically involves the introduction of trifluoromethyl groups into a pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3,3-Bis(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 3,3-Bis(trifluoromethyl)pyrrolidine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and efficacy .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)pyridine
- 3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Biological Activity
3,3-Bis(trifluoromethyl)pyrrolidine is a synthetic compound notable for its unique molecular structure, characterized by the presence of two trifluoromethyl groups attached to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development. Understanding its biological activity involves exploring its mechanism of action, interaction with biomolecules, and therapeutic potential.
The chemical formula of this compound is C6H8F6N, with a molecular weight of 243.58 g/mol. The presence of trifluoromethyl groups significantly enhances the compound's physicochemical properties, including lipophilicity, which facilitates interactions with hydrophobic regions of proteins and enzymes.
The biological activity of this compound is primarily attributed to its trifluoromethyl groups. These groups can enhance binding affinity and stability through:
- Hydrophobic interactions : Increased lipophilicity allows for better penetration into biological membranes.
- Hydrogen bonding : Potential interactions with polar residues in target proteins.
- Electrostatic interactions : The electronegative fluorine atoms may participate in stabilizing binding interactions.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are some key findings from various studies:
Antimicrobial Activity
A study evaluating the antimicrobial properties of related trifluoromethyl-substituted pyrrolidines found that compounds with similar structures demonstrated significant activity against Gram-positive bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 µg/mL against various bacterial strains .
Anticancer Potential
In preclinical studies, compounds structurally related to this compound have shown promise as chemotherapeutic agents. Research involving spirooxindole-pyrroline derivatives indicated that these compounds could effectively inhibit the proliferation of cancer cells in vitro, suggesting that similar mechanisms may apply to this compound .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of trifluoromethyl-substituted pyrrolidines.
- Method : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : Compounds exhibited significant antimicrobial activity with MIC values as low as 12.5 µg/mL against Klebsiella pneumoniae and higher efficacy against Enterococcus faecalis .
- Case Study on Anticancer Activity :
Comparative Analysis
The following table summarizes the structural features and biological activities of selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Two trifluoromethyl groups on pyrrolidine | Antimicrobial, anticancer |
N,N-Dimethyl-3-(trifluoromethyl)pyrrolidine | Dimethyl substitution at nitrogen | Enhanced lipophilicity |
Trifluoromethyl-substituted pyrrolidines | Varies in substitution pattern | Diverse chemical properties |
Properties
IUPAC Name |
3,3-bis(trifluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-2-13-3-4/h13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOJRWTDVMESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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